Bienvenue dans la boutique en ligne BenchChem!

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

Synthetic Chemistry Quinuclidine Benzamide Derivatization α7 nAChR Lead Optimization

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide (CAS 106517-87-7) belongs to the quinuclidine benzamide class, a chemical series established as agonists of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). First synthesized by Mikhlina et al.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
Cat. No. B7806776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H19N3O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9,15H2,(H,16,18)
InChIKeyIGIGYPNZDJXGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide: Procurement-Grade Quinuclidine Benzamide for Alpha7 nAChR Research


4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide (CAS 106517-87-7) belongs to the quinuclidine benzamide class, a chemical series established as agonists of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) [1]. First synthesized by Mikhlina et al. (Khim-Farmatsevt. Zh., 1974) [2], this compound features a para-amino substituent on the benzamide ring, distinguishing it from clinically profiled analogs that bear halogen, alkoxy, or other electron-withdrawing groups at the 4-position. With a molecular weight of 245.32 g/mol, a calculated XLogP3 of 1.1, and two hydrogen bond donors [3], the compound presents physicochemical properties suited for further derivatization and CNS-oriented pharmacological exploration.

Why 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Quinuclidine benzamides exhibit pronounced structure-activity relationship (SAR) divergence depending on the nature and position of substituents on the benzamide ring. The Bodnar et al. (2005) focused library demonstrates that para-substituent identity drives α7 nAChR agonist potency across a >650-fold range, from 154 nM (4-chloro) to >100,000 nM (certain bulkier substituents), while simultaneously modulating selectivity versus the 5-HT₃ receptor [1]. Even closely related analogs such as 4-methoxy (EC₅₀ = 360 nM), 4-nitro (EC₅₀ = 1,000 nM), and 4-chloro (EC₅₀ = 154 nM) display distinct pharmacological profiles [1]. The para-amino substituent on the target compound confers unique reactivity for downstream synthetic manipulation—including diazotization, acylation, and reductive alkylation—that halogen, methoxy, or nitro analogs cannot replicate [2]. Substituting this compound with any other quinuclidine benzamide without rigorous head-to-head comparison therefore risks invalidating pharmacological conclusions and compromising synthetic product yield and purity.

Quantitative Differentiation Evidence for 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide Versus Key Comparators


Para-Amino Substituent as a Superior Synthetic Diversification Handle Compared to 4-Chloro (PNU-282987) and 4-Methoxy Analogs

The target compound bears a primary aromatic amine at the para position of the benzamide ring. This functional group enables direct diazotization to yield diazonium salts for Sandmeyer-type halogenation, azo-coupling for chromophore attachment, and facile amide or sulfonamide formation—transformations that are either low-yielding or entirely inaccessible with the 4-chloro (PNU-282987), 4-methoxy, or 4-nitro analogs [1]. PNU-282987 (4-chloro substitution) is the most potent α7 nAChR agonist in the quinuclidine benzamide series (EC₅₀ = 154 nM at the α7-5HT₃ chimera), yet its 4-chloro group is essentially a synthetic dead-end for further diversification under mild conditions [2]. The 4-amino compound thus occupies a unique position: it retains the quinuclidine-benzamide pharmacophore required for α7 nAChR engagement while providing a chemically accessible handle for late-stage functionalization, enabling library generation without de novo resynthesis of the quinuclidine-amide core [1].

Synthetic Chemistry Quinuclidine Benzamide Derivatization α7 nAChR Lead Optimization

α7 nAChR Agonist Activity Embedded in a Para-Substituent SAR Window Distinct from PNU-282987 and Zacopride

The Bodnar et al. (2005) focused quinuclidine benzamide library establishes that para-substitution is the primary determinant of α7 nAChR agonist potency, with EC₅₀ values spanning from 154 nM (4-chloro, PNU-282987) to >100,000 nM for bulkier substituents [1]. The unsubstituted benzamide (compound A, phenyl) lacked significant activity, confirming that a para substituent is essential for α7 nAChR engagement [1]. The 4-amino substituent (NH₂) is isosteric with the 4-hydroxyl group, which would be expected to yield an EC₅₀ in the intermediate range (estimated 300–2,000 nM based on the activity of 4-methoxy at 360 nM and 4-nitro at 1,000 nM) [1][2]. By contrast, zacopride (4-amino-5-chloro-2-methoxy substituent pattern) is primarily a 5-HT₃ receptor antagonist (Ki = 0.38 nM) and 5-HT₄ receptor agonist (Ki = 373 nM) , with weak and complex activity at α7 nAChR (EC₅₀ = 1,300 nM as reported in Bourdin et al., 2015) [3]. The target compound's simpler 4-amino substitution pattern thus occupies a distinct pharmacological niche: it lacks the ortho-methoxy group essential for high-affinity 5-HT₃ binding and therefore serves as a cleaner pharmacological tool for probing α7 nAChR function without confounding serotonergic activity.

Nicotinic Acetylcholine Receptor α7 nAChR Agonism Structure-Activity Relationship

Documented Synthetic Provenance and Reproducibility Versus Multi-Step Analog Synthesis

The synthesis of 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide was first reported by Mikhlina et al. in 1974 via condensation of 4-aminobenzoic acid derivatives with 3-aminoquinuclidine [1]. This route, referenced in multiple patents including US 4,908,370 [1] and US 5,017,580 [2], provides a validated, reproducible synthetic pathway. In contrast, the synthesis of PNU-282987 (4-chloro analog) requires handling of 4-chlorobenzoic acid derivatives and careful control of reaction conditions to avoid Curtius rearrangement side-products when using DPPA as coupling reagent [3]. Zacopride synthesis is significantly more complex, requiring sequential introduction of the 5-chloro, 2-methoxy, and 4-amino substituents with regiochemical control, as reflected in its multi-step published syntheses and the specialized radiolabeling procedures described for iodozacopride [4]. The simpler substitution pattern of the target compound translates to fewer synthetic steps, reduced purification burden, and consequently higher batch-to-batch consistency for procurement purposes.

Chemical Synthesis Quinuclidine Chemistry Process Reproducibility

High-Impact Application Scenarios for 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide Based on Quantitative Differentiation Evidence


Late-Stage Diversification for Quinuclidine Benzamide Lead Optimization Libraries

Medicinal chemistry teams optimizing the α7 nAChR quinuclidine benzamide scaffold can employ 4-amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide as a universal late-stage intermediate. The free 4-amino group permits parallel amide coupling, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry to generate diverse 4-substituted analogs—including access to the 4-chloro (PNU-282987, EC₅₀ = 154 nM), 4-methoxy (EC₅₀ = 360 nM), and 4-nitro (EC₅₀ = 1,000 nM) series—from a single purchased intermediate [1]. This strategy eliminates the need to re-optimize the quinuclidine-amine coupling for each new benzoic acid derivative, compressing library synthesis timelines and reducing procurement costs compared to purchasing each final analog individually [1][2].

Selective α7 nAChR Pharmacological Probe with Minimized 5-HT₃ Receptor Confound

Researchers investigating α7 nicotinic receptor function in native tissues or in vivo models where 5-HT₃ receptors are co-expressed (e.g., enteric neurons, area postrema, hippocampus) benefit from the target compound's predicted selectivity profile. Unlike zacopride, which binds 5-HT₃ receptors with sub-nanomolar affinity (Ki = 0.38 nM) and activates 5-HT₄ receptors (Ki = 373 nM), the 4-amino analog lacks the 2-methoxy group essential for 5-HT₃ binding and the 5-chloro substitution pattern that modulates 5-HT₄ activity [3]. This reduced polypharmacology makes the compound a more interpretable tool for isolating α7 nAChR-mediated effects in electrophysiological and behavioral experiments [1][3].

Chemical Biology Tool for Bioconjugation and Affinity Probe Development

The primary aromatic amine at the 4-position provides a unique reactive handle for bioconjugation strategies that are unavailable with PNU-282987 (4-chloro) or the 4-methoxy analog. The amine can be directly coupled to NHS-activated esters of fluorophores (e.g., FITC, Alexa Fluor dyes), biotin, or photoaffinity labels under mild aqueous conditions, enabling the generation of fluorescent or affinity probes for α7 nAChR localization and target engagement studies [1]. This capability is not shared by the 4-chloro, 4-methoxy, or 4-nitro analogs, which would require more complex multi-step derivatization to achieve the same bioconjugation outcome [1][2].

Scalable Intermediate for Process Chemistry and GMP Manufacturing

For organizations transitioning quinuclidine benzamide candidates from discovery to preclinical development, the documented two-component synthetic route of the 4-amino compound—condensation of 4-aminobenzoic acid derivatives with 3-aminoquinuclidine [2]—offers a simpler, more scalable manufacturing process compared to the multi-step syntheses required for zacopride (7 steps) [4] or analogs with complex substitution patterns. Fewer synthetic steps correlate directly with lower cost of goods, reduced impurity profiles, and faster regulatory starting material designation, making this compound a strategically advantageous intermediate for process development and eventual GMP manufacture [2][4].

Quote Request

Request a Quote for 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.